molecular formula C8H13NO B8298319 1-(2-Methyl-1-oxo-2-propenyl)pyrrolidine

1-(2-Methyl-1-oxo-2-propenyl)pyrrolidine

Cat. No.: B8298319
M. Wt: 139.19 g/mol
InChI Key: LVCMKNCJDCTPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-1-oxo-2-propenyl)pyrrolidine is a substituted pyrrolidine derivative characterized by a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) functionalized with a 2-methyl-1-oxo-2-propenyl group. This structure combines the conformational rigidity of pyrrolidine with the reactivity of an α,β-unsaturated ketone moiety. The molecular formula is C₈H₁₃NO, with a molecular weight of 139.20 g/mol.

While direct data on its applications are sparse in the provided evidence, structurally analogous pyrrolidine derivatives (e.g., piperine, substituted hydrazones) are noted for antimicrobial, anti-inflammatory, and anticancer activities .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-methyl-1-pyrrolidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-7(2)8(10)9-5-3-4-6-9/h1,3-6H2,2H3

InChI Key

LVCMKNCJDCTPIB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of 1-(2-methyl-1-oxo-2-propenyl)pyrrolidine with analogous compounds, focusing on structural features, molecular properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Biological/Functional Relevance
This compound C₈H₁₃NO Pyrrolidine + α,β-unsaturated methyl ketone 139.20 Synthetic intermediate; unconfirmed bioactivity
(E,E)-1-(2,4-Dodecadienoyl)pyrrolidine C₁₆H₂₅NO Pyrrolidine + conjugated dienoyl chain 271.38 Structural alerts for toxicity; read-across analysis required
1-[3-(3-Methoxyphenyl)-1-oxo-2-propenyl]pyrrolidine C₁₄H₁₇NO₂ Pyrrolidine + methoxyphenyl-substituted α,β-unsaturated ketone 231.29 Enhanced lipophilicity; potential CNS activity due to aromatic substitution
1-(5-Methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol (MTPN) C₇H₁₁N₃OS Pyrrolidine + thiadiazole and hydroxyl groups 201.25 Antimicrobial activity; hydrogen-bonding capacity
Piperine C₁₇H₁₉NO₃ Piperidine + conjugated diene and benzodioxole 285.34 Bioactive (antioxidant, bioavailability enhancer); widely studied

Structural and Functional Differences

Backbone Variation: The target compound features a pyrrolidine ring, whereas piperine and some analogs (e.g., 1-(2,4-dodecadienoyl)pyrrolidine) use piperidine or extended acyl chains. Pyrrolidine’s smaller ring size increases ring strain but enhances conformational flexibility compared to piperidine . Substituent Effects:

  • Thiadiazole in MTPN adds hydrogen-bonding and π-stacking capabilities, critical for antimicrobial interactions .

Reactivity and Stability: The α,β-unsaturated ketone in the target compound is prone to nucleophilic attack, similar to (E,E)-1-(2,4-dodecadienoyl)pyrrolidine. However, the latter’s longer dienoyl chain may increase susceptibility to oxidation . Piperine’s benzodioxole group enhances stability under physiological conditions, contributing to its bioavailability .

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